cis-Stilbene-D12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

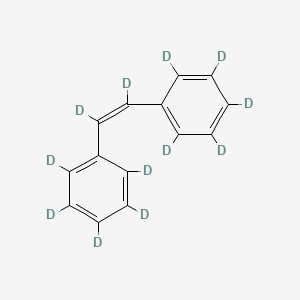

cis-Stilbene-D12: is a deuterated form of cis-stilbene, a compound belonging to the stilbene family. Stilbenes are organic compounds characterized by a 1,2-diphenylethene structure. The deuterated version, this compound, is particularly valuable in scientific research due to its unique properties, such as enhanced stability and distinct spectroscopic characteristics.

准备方法

Synthetic Routes and Reaction Conditions:

Hydrosilylation-Protodesilylation of Diarylalkynes: This method involves the hydrosilylation of diarylalkynes followed by protodesilylation to yield cis-stilbene analogues.

Industrial Production Methods: Industrial production of cis-Stilbene-D12 typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of transition metal catalysts in cross-coupling reactions is common in industrial settings to achieve efficient production.

化学反应分析

Types of Reactions:

Oxidation: cis-Stilbene-D12 can undergo oxidation reactions to form stilbene oxides.

Reduction: Reduction of this compound can yield the corresponding saturated hydrocarbons.

Substitution: Substitution reactions can introduce various functional groups into the stilbene structure, enhancing its chemical versatility.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Saturated hydrocarbons.

Substitution: Functionalized stilbene derivatives.

科学研究应用

Neutron Spectroscopy

Overview

Cis-Stilbene-D12 is primarily utilized in neutron detection due to its superior scintillation properties compared to its hydrogenated counterpart. The deuteration enhances the light output response when exposed to neutrons, making it an effective detector for fast-neutron spectroscopy.

Key Findings

- Characterization : Studies have shown that this compound exhibits excellent pulse shape discrimination capabilities in the neutron energy range of 0.5 to 10 MeV. This allows for accurate neutron spectroscopy without the need for time-of-flight measurements .

- Performance Comparison : When compared to hydrogenated stilbene, this compound demonstrated improved spectral unfolding capabilities, leading to more accurate reconstruction of incident neutron energy spectra .

Applications

- Nuclear Reaction Studies : The compound is suitable for applications in nuclear physics where understanding neutron interactions is crucial.

- Radiation Protection : Its effective neutron detection capabilities make it valuable in radiation safety protocols.

- Nuclear Non-Proliferation : The ability to accurately measure neutron spectra aids in monitoring nuclear materials and activities.

Table 1: Performance Comparison of this compound and Hydrogenated Stilbene

| Property | This compound | Hydrogenated Stilbene |

|---|---|---|

| Light Output Response | Superior | Standard |

| Pulse Shape Discrimination | Excellent | Moderate |

| Neutron Energy Range | 0.5 - 10 MeV | Limited |

| Spectral Reconstruction Accuracy | High | Moderate |

Photochemistry

Overview

this compound also plays a significant role in photochemical studies, particularly in understanding excited-state dynamics and reaction pathways.

Key Findings

- Femtosecond Spectroscopy : Research indicates that this compound exhibits unique vibrational characteristics when subjected to femtosecond Raman spectroscopy. The excited-state lifetime is notably shorter than that of its trans isomer, which influences its reactivity .

- Intramolecular Cooling : Studies have shown that the intramolecular cooling effect in this compound is minimal, with temperature shifts being less than 20 K upon excitation .

Table 2: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Excited-State Lifetime | ~0.3 ps |

| Raman Band Width | 40 cm⁻¹ |

| Intramolecular Cooling Temperature Shift | < 20 K |

Material Science

Overview

The unique structural properties of this compound contribute to its application in material science, particularly in developing advanced materials with specific optical properties.

Key Findings

- Structural Analysis : The molecule exhibits a non-planar conformation with significant steric strain, which can be manipulated for creating materials with tailored electronic properties .

- Matrix Isolation Studies : When trapped in inert gas matrices and photoirradiated, this compound can convert into its trans isomer, indicating potential applications in photonic devices and molecular switches .

Table 3: Structural Characteristics of this compound

| Characteristic | Description |

|---|---|

| Symmetry | C₂ |

| Conformation | Propeller-like |

| Central Carbon-Carbon Double Bond Angle | 129.5° |

Case Study 1: Neutron Detection Efficacy

In a series of experiments conducted at Oak Ridge National Laboratory, this compound was tested against various neutron sources. The results indicated a significant improvement in detection efficiency and energy resolution compared to traditional detectors. This study highlights the compound's potential for enhancing safety measures in nuclear facilities.

Case Study 2: Photochemical Dynamics

A recent study published in the Journal of Chemical Physics utilized femtosecond spectroscopy to analyze the reaction pathways of this compound. The findings revealed critical insights into the ultrafast processes occurring during excitation, contributing to a deeper understanding of photochemical reactions involving olefins .

作用机制

The mechanism by which cis-Stilbene-D12 exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress and redox imbalance in cancer cells, leading to cell death . The presence of deuterium atoms enhances its stability and allows for detailed mechanistic studies using spectroscopic techniques.

相似化合物的比较

cis-Stilbene-D12 can be compared with other stilbene derivatives such as:

trans-Stilbene: The trans isomer of stilbene, which is more thermodynamically stable and exhibits different biological activities.

Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties, making it a valuable tool in scientific research.

生物活性

cis-Stilbene-D12, a deuterated derivative of stilbene, has garnered attention in scientific research for its unique isotopic labeling and potential biological activities. This compound serves as a model in various studies, particularly in chemistry and biology, due to its stable isotopic properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is characterized by its deuterated structure, which enhances its stability and makes it an ideal candidate for studying reaction mechanisms and kinetics. The compound's mechanism of action involves interactions with various molecular targets, particularly in cancer cells. Research indicates that this compound induces oxidative stress and disrupts redox balance within these cells, leading to apoptosis (programmed cell death) .

| Property | Value |

|---|---|

| Molecular Formula | C14H12D12 |

| Molecular Weight | 222.31 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Biological Activities

Research has demonstrated that stilbene derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that stilbene compounds can inhibit cancer cell proliferation. The presence of hydroxyl groups is crucial for their anticancer properties .

- Anti-inflammatory Effects : Stilbene derivatives have been noted for their ability to inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling .

- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of stilbenes against various pathogens .

Case Studies

- Anticancer Research : A study investigating the effects of stilbene derivatives on cancer cells found that this compound significantly reduced cell viability in several cancer lines through mechanisms involving oxidative stress .

- Neuroprotective Effects : In experimental models, stilbene compounds have shown promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

- Inflammation Inhibition : Research highlighted the ability of hydroxylated stilbenes to inhibit COX-2 enzyme activity, which is pivotal in inflammatory responses. The study demonstrated that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Applications in Drug Design

Due to its biological activities, this compound is being explored as a potential scaffold for drug design. Its ability to modulate various biological pathways makes it a candidate for developing therapeutics targeting cancer and inflammatory diseases.

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Anticancer Therapy | Development of drugs targeting cancer cell growth |

| Anti-inflammatory Drugs | Formulation of compounds to reduce inflammation |

| Antimicrobial Agents | Creation of new antibiotics based on stilbene structure |

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-PUJLZZKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。